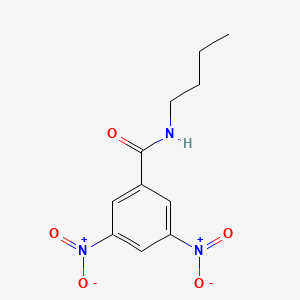

N-butyl-3,5-dinitrobenzamide

Description

Significance of Dinitrobenzamide Scaffolds in Modern Organic Synthesis

The dinitrobenzamide scaffold, the core structure of N-butyl-3,5-dinitrobenzamide, serves as a versatile building block in modern organic synthesis, particularly in the field of medicinal chemistry. Its significance stems from the unique electronic properties conferred by the two nitro groups, which render the aromatic ring highly electron-deficient. This feature is central to its utility as a key intermediate for creating diverse molecular architectures.

A primary area of research for dinitrobenzamide scaffolds is in the development of new therapeutics for tuberculosis (TB). preprints.orgresearchgate.netsciforum.net These scaffolds are structurally related to a class of compounds known as DNBs, which are inhibitors of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). sciforum.net This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. sciforum.net Synthetic chemists have created extensive libraries of dinitrobenzamide derivatives by reacting 3,5-dinitrobenzoyl chloride with a wide array of linear and cyclic amines to explore structure-activity relationships. preprints.orgresearchgate.net These studies have shown that modifications to the amine portion of the molecule significantly impact the compound's antitubercular activity. preprints.org

Beyond medicinal applications, dinitrobenzamide derivatives are employed in the field of separation science. They are used as precursors for creating chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.net The dinitrobenzoyl group acts as a π-acidic selector, capable of forming chiral recognition interactions with various analytes. By attaching this scaffold to chiral amine supports, researchers can develop new CSPs for the effective separation of enantiomers. researchgate.net The synthesis of these materials relies on the straightforward amide bond formation between 3,5-dinitrobenzoyl chloride and a chiral amine. researchgate.net

Table 2: Research Highlights of Dinitrobenzamide Scaffolds

| Research Area | Application/Finding | Key Synthetic Step |

| Antitubercular Agents | Serves as a core scaffold for inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis. preprints.orgresearchgate.netsciforum.net | Amide coupling of 3,5-dinitrobenzoyl chloride with various amines. preprints.org |

| Materials Science | Dinitro derivatives exhibit strong charge-transfer interactions with polymers for optoelectronic applications. | Synthesis of dinitrobenzamides as electron-accepting components. |

| Separation Science | Used to prepare N-3,5-dinitrobenzoyl derivative chiral stationary phases for HPLC. researchgate.net | Reaction of 3,5-dinitrobenzoyl chloride with chiral amines. researchgate.net |

Overview of Key Academic Research Paradigms and Challenges Related to Nitroaromatic Amides

The study and application of nitroaromatic amides like this compound are situated within broader research paradigms that come with a distinct set of challenges. These challenges drive innovation in synthetic methodology and analytical techniques.

A significant challenge in the chemistry of nitroaromatic compounds is the selective transformation of the nitro group. The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and polymers. researchgate.net However, these reductions often demand harsh reaction conditions, such as high temperatures, pressurized hydrogen gas, and the use of expensive noble-metal catalysts. researchgate.net Developing milder, more cost-effective, and environmentally benign reduction methods remains an active area of research.

Another major hurdle is the inherent stability and low reactivity of the amide bond itself. nih.gov The resonance stabilization of the amide group makes it one of the least electrophilic carbonyl derivatives, often requiring harsh reagents for its activation. nih.gov Modern synthetic organic chemistry has focused intensely on developing novel methods for the selective activation of amides under mild conditions. Strategies often involve pre-activation with highly electrophilic reagents, such as triflic anhydride (B1165640), to convert the unreactive amide into a more susceptible intermediate. nih.gov Overcoming the stability of the amide bond is crucial for using these scaffolds in more complex synthetic routes.

Furthermore, the widespread use of nitroaromatic compounds in industry has led to environmental concerns, making their detection and remediation a critical research focus. researchgate.net The development of sensitive and reliable analytical methods for quantifying nitroaromatics in environmental samples is an ongoing challenge. researchgate.net Concurrently, there is a push towards developing "green" or sustainable synthetic processes that minimize the generation of chemical waste, particularly when dealing with solvents and reagents common in nitroaromatic chemistry. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-3-4-12-11(15)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,2-4H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIFCTOQWKVMBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322756 | |

| Record name | N-butyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2782-41-4 | |

| Record name | NSC401979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of N Butyl 3,5 Dinitrobenzamide

Direct Amidation and Condensation Reactions for N-butyl-3,5-dinitrobenzamide

The most common and direct method for synthesizing this compound involves the reaction of a 3,5-dinitrobenzoyl derivative with n-butylamine. This can be achieved through several pathways, most notably using an acyl chloride intermediate.

Acyl Chloride-Mediated Amidation Pathways and Optimization of Reaction Conditions

The synthesis of this compound is frequently accomplished through the reaction of 3,5-dinitrobenzoyl chloride with n-butylamine. acs.orgmnstate.edu This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The reaction typically proceeds readily at room temperature. acs.org

A general procedure involves dissolving 3,5-dinitrobenzoyl chloride in a suitable solvent, such as xylene or acetone, and then adding n-butylamine. acs.orgtandfonline.com An excess of n-butylamine is often used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, thus driving the equilibrium towards the product. acs.org The reaction mixture is typically stirred for a period to ensure complete reaction, after which the product can be isolated and purified, often through washing with water to remove any remaining amine hydrochloride and unreacted starting materials, followed by evaporation of the solvent and purification by column chromatography. acs.org

Optimization of the reaction conditions can lead to improved yields and purity of the final product. Key parameters to consider include:

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products. While xylene has been used, other aprotic solvents could also be employed. acs.org

Temperature: While the reaction proceeds at room temperature, gentle heating might be used to ensure the completion of the reaction, especially if starting from the less reactive 3,5-dinitrobenzoic acid. mnstate.edu

Stoichiometry: Using an excess of the amine is a common strategy to act as a base and drive the reaction forward. acs.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 3,5-Dinitrobenzoyl chloride | n-Butylamine | Xylene | Room temperature, 2 hours | This compound | acs.org |

| 3,5-Dinitrobenzoyl chloride | di-n-butylamine | Acetone | Reflux | N,N-di-n-butyl-N'-(3,5-dinitrobenzoyl)thiourea | tandfonline.com |

| 3,5-Dinitrobenzoyl chloride | Alcohols | - | Gentle heating | 3,5-Dinitrobenzoate (B1224709) Derivatives | mnstate.edu |

Catalytic Approaches in Benzamide (B126) Synthesis and Specific Reagents Utilized (e.g., BF3-OEt2)

While the acyl chloride method is efficient, alternative catalytic methods for benzamide synthesis have been developed to avoid the use of potentially harsh reagents like thionyl chloride for the preparation of the acyl chloride. Boron trifluoride etherate (BF₃·OEt₂) has emerged as a useful Lewis acid catalyst in amidation reactions. researchgate.net It can mediate the transamidation of primary amides under solvent-free conditions, offering a transition-metal-free route to secondary and tertiary amides. researchgate.net The catalyst activates the amide carbonyl group, facilitating the nucleophilic attack by the amine. researchgate.net This method is characterized by high yields and tolerance of a broad range of functional groups. researchgate.net

Another boron-based reagent, B(OCH₂CF₃)₃, has been shown to be effective for the direct amidation of carboxylic acids with amines. acs.org This reagent can be prepared on a large scale and facilitates the coupling of various acids and amines, including those with adjacent chiral centers, with good yields. acs.org

Functional Group Interconversions and Nitro Group Transformations in this compound Derivatives

The dinitro functionality of this compound offers a versatile handle for further chemical modifications, primarily through the reduction of the nitro groups to amino groups.

Selective Reduction of Nitro Groups to Amino Derivatives

The selective reduction of the nitro groups on the aromatic ring of this compound to form N-butyl-3,5-diaminobenzamide is a key transformation. google.com This reduction can be achieved using various reducing agents. A common method involves the use of hydrazine (B178648) in the presence of a catalyst. google.com Another established method for the reduction of nitro groups to amines is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov This method is generally clean and efficient. nih.gov

These reduction reactions are significant as they convert the electron-withdrawing nitro groups into electron-donating amino groups, which drastically alters the electronic properties of the molecule and opens up pathways for further derivatization.

| Starting Material | Reagent | Product | Reference |

| N-tert-butyl-3,5-dinitrobenzamide | Hydrazine | N-tert-butyl-3,5-diaminobenzamide | google.com |

| N1-Phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide | 10 wt% Pd on activated carbon, H₂ | N1-Phenyl-3,5-diamino-N4,N4-di-n-butylsulfanilamide | nih.gov |

Further Derivatization of Amino-Substituted Benzamides

The resulting N-butyl-3,5-diaminobenzamide is a valuable intermediate for the synthesis of a variety of derivatives. The primary amino groups can undergo a range of reactions, including acylation. For instance, the diaminobenzamide can be acetylated using acetyl chloride or acetic anhydride (B1165640) to yield N-butyl-3,5-diacetamidobenzamide. google.com This reaction is typically carried out in the presence of a mild base at controlled temperatures. google.com

Such derivatizations are important for tuning the properties of the molecule for specific applications, for example, in the development of new materials or biologically active compounds.

Preparation of Related Dinitrobenzamide Analogues and Isomers

The synthetic methodologies described for this compound can be extended to prepare a wide range of related dinitrobenzamide analogues and isomers. By varying the starting dinitrobenzoyl chloride and the amine, a library of compounds can be synthesized. For example, using different isomers of dinitrobenzoyl chloride such as 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dinitrobenzoyl chloride, the corresponding N-substituted dinitrobenzamides can be prepared. google.com Similarly, a variety of primary and secondary amines can be used in place of n-butylamine to introduce different alkyl or aryl substituents on the amide nitrogen. mnstate.edugoogle.comhud.ac.uk

The synthesis of these analogues is crucial for structure-activity relationship (SAR) studies in various fields, including medicinal chemistry and materials science. nih.govrsc.org For instance, a series of N-alkylphenyl-3,5-dinitrobenzamide analogs were synthesized and evaluated as anti-tuberculosis agents. rsc.org

| Dinitrobenzoyl Chloride Isomer | Amine | Product | Reference |

| 2,3-Dinitrobenzoyl chloride | tert-Butylamine | N-tert-butyl-2,3-dinitrobenzamide | google.com |

| 2,4-Dinitrobenzoyl chloride | tert-Amylamine | N-tert-amyl-2,4-dinitrobenzamide | google.com |

| 2,5-Dinitrobenzoyl chloride | tert-Butylamine | N-tert-butyl-2,5-dinitrobenzamide | google.com |

| 2,6-Dinitrobenzoyl chloride | tert-Butylamine | N-tert-butyl-2,6-dinitrobenzamide | google.com |

| 3,4-Dinitrobenzoyl chloride | tert-Butylamine | N-tert-butyl-3,4-dinitrobenzamide | google.com |

Advanced Structural Elucidation and Supramolecular Chemistry of N Butyl 3,5 Dinitrobenzamide

Single-Crystal X-ray Diffraction Analysis of N-butyl-3,5-dinitrobenzamide and its Analogues

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net This analysis provides fundamental data on molecular geometry, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals how molecules pack together in the crystal lattice, offering insights into the intermolecular forces that govern the supramolecular architecture.

Studies on N-substituted benzamides and their analogues reveal specific conformational features. The core 3,5-dinitrobenzamide (B1662146) moiety is typically planar or nearly planar. mdpi.com The amide group (–CONH–) itself is a rigid planar unit due to resonance. The primary conformational flexibility in this compound arises from the rotation around the C–N bond connecting the benzoyl group to the butyl chain and the rotations around the C–C single bonds within the butyl group itself.

Detailed geometric parameters for this compound are not widely available; however, data from closely related structures, such as N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, provide representative values for the dinitrobenzamide fragment. samsun.edu.tr

Table 1: Selected Bond Lengths and Bond Angles for a Representative Nitrobenzamido Moiety Data derived from an analogous structure for illustrative purposes.

| Parameter | Bond | Value (Å) | Parameter | Bond | Value (°) |

| Bond Length | C=O | 1.23 | Bond Angle | O–C–N | 122.5 |

| Bond Length | C–N (amide) | 1.34 | Bond Angle | C–N–H | 121.0 |

| Bond Length | C–C (ring-amide) | 1.50 | Bond Angle | C–C–C (ring) | 118-121 |

| Bond Length | C–N (nitro) | 1.48 | Bond Angle | O–N–O | 124.0 |

| Bond Length | N=O | 1.22 | Bond Angle | C–C–N (nitro) | 118.5 |

Note: The table is interactive and can be sorted by column.

The crystal packing of this compound and its analogues is predominantly stabilized by a network of intermolecular hydrogen bonds. The amide group is an excellent hydrogen bond donor (N–H) and acceptor (C=O), leading to the formation of robust N–H⋯O hydrogen bonds. These interactions typically link molecules into one-dimensional chains or two-dimensional sheets.

In the solid state, conformational flexibility, particularly in alkyl chains, can lead to orientational disorder. mdpi.com For this compound, the butyl group is the most likely part of the molecule to exhibit such behavior. mdpi.com This disorder arises when the chain can adopt multiple, energetically similar conformations within the crystal lattice. The thermal energy at a given temperature may be sufficient to allow the chain to "hop" between these states, resulting in an averaged electron density map during X-ray diffraction analysis.

Computational modeling combined with spectroscopic studies on similar molecules shows that while certain groups like O-H may rotate freely in the gas phase, they are often locked into specific positions by intermolecular hydrogen bonding in the bulk crystal. mdpi.com The butyl group, however, remains the most flexible part of the molecule in the solid state, potentially adopting more than one distinct conformation. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.comnih.gov By mapping properties onto this surface, one can gain a detailed understanding of the nature and relative importance of different non-covalent contacts. The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contact distances.

For molecules containing nitro groups and amide functionalities, the Hirshfeld surface analysis typically highlights several key interactions. The most significant contributions to the crystal packing are from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts. Dark red spots on the dnorm surface map indicate strong hydrogen-bonding interactions, such as the N–H⋯O bonds. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Amide Compound Data derived from analogous structures to illustrate typical interaction contributions. samsun.edu.trnih.govresearchgate.net

| Contact Type | Contribution (%) | Description |

| H···H | ~60-70% | Represents contacts between hydrogen atoms, typically the largest contributor due to the abundance of hydrogen on the molecular surface. |

| O···H / H···O | ~10-20% | Corresponds to N–H⋯O and C–H⋯O hydrogen bonds, crucial for structural stability. |

| C···H / H···C | ~5-15% | Relates to weaker interactions involving aromatic and alkyl C-H groups. |

| N···H / H···N | ~2-5% | Minor contacts involving the nitrogen atoms. |

| C···C | ~1-3% | Can indicate the presence of weak π-π stacking interactions between aromatic rings. |

Note: The table is interactive and can be sorted by column.

Advanced Spectroscopic Characterization for Mechanistic and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. spectrabase.com For this compound, both ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus, allowing for unambiguous assignment of signals to specific atoms within the molecule.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the protons of the butyl chain. The aromatic protons on the 3,5-dinitrophenyl ring typically appear in the downfield region (δ 8.5-9.5 ppm) due to the strong electron-withdrawing effect of the two nitro groups. The amide proton (N-H) also appears downfield as a broad signal. The protons of the butyl chain appear in the upfield region (δ 0.9-3.5 ppm).

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide is typically found around δ 160-165 ppm, while the aromatic carbons attached to the nitro groups are significantly deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Data compiled from spectral databases and typical values for similar functional groups. spectrabase.comspectrabase.comchemicalbook.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H (2,6) | ~9.05 | ~128.0 |

| Aromatic C-H (4) | ~8.95 | ~122.0 |

| Aromatic C-NO₂ (3,5) | - | ~148.0 |

| Aromatic C-CO (1) | - | ~138.0 |

| Carbonyl (C=O) | - | ~162.0 |

| N-CH₂ (butyl) | ~3.4 | ~40.0 |

| N-CH₂-CH₂ (butyl) | ~1.6 | ~31.0 |

| CH₂-CH₃ (butyl) | ~1.4 | ~20.0 |

| CH₃ (butyl) | ~0.9 | ~13.8 |

Note: The table is interactive and can be sorted by column.

Beyond simple structural assignment, NMR is a powerful technique for studying conformational dynamics in solution. copernicus.orgnih.gov Hindered rotation around the amide C-N bond or the aryl-C(O) bond can lead to the observation of distinct sets of signals for different rotamers if the rate of exchange is slow on the NMR timescale. copernicus.org This phenomenon, known as slow exchange, provides direct insight into the energy barriers for bond rotation and the relative populations of different conformers in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification and analysis of functional groups within the this compound molecule. The vibrational modes observed are characteristic of the specific bonds and their chemical environment, offering insights into the molecule's architecture and intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorption bands corresponding to its key functional moieties. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is expected to be a strong absorption between 1630 and 1680 cm⁻¹. The Amide II band, arising from N-H bending and C-N stretching, is typically observed around 1520-1570 cm⁻¹.

The presence of the two nitro groups is confirmed by strong asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretching usually appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching is found at lower wavenumbers, typically between 1335 and 1385 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the benzene (B151609) ring typically give rise to bands in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the n-butyl group are anticipated in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro groups are often strong and easily identifiable in the Raman spectrum. The aromatic ring vibrations also tend to produce strong Raman signals, aiding in the structural confirmation.

The following table summarizes the expected characteristic vibrational frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 |

| Amide (N-H, C-N) | Bending/Stretching (Amide II) | 1520 - 1570 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

UV-Visible Spectroscopy for Electronic Transitions and Characterization of Charge-Transfer Complexation

UV-Visible spectroscopy provides insights into the electronic structure of this compound and its ability to participate in charge-transfer (CT) interactions. The electronic spectrum is characterized by absorptions arising from π → π* and n → π* transitions within the aromatic ring and the nitro and carbonyl groups.

The 3,5-dinitrobenzoyl moiety is a strong electron acceptor, making this compound a prime candidate for forming charge-transfer complexes with various electron-donating molecules. Upon complexation with an electron donor, a new, broad absorption band, not present in the spectra of the individual components, typically appears at longer wavelengths (in the visible region). This new band is attributed to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (the dinitrobenzamide derivative).

The position and intensity of this charge-transfer band are sensitive to the nature of the electron donor and the polarity of the solvent. Stronger donors and more polar solvents generally lead to a red shift (a shift to longer wavelengths) of the CT band. The stoichiometry of these complexes, often found to be 1:1, can be determined using methods such as Job's plot or the Benesi-Hildebrand equation.

The electronic transitions for this compound can be summarized as follows:

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Aromatic Ring, C=O, NO₂ | 200 - 400 |

| n → π | C=O, NO₂ | 300 - 500 |

| Charge-Transfer | Donor-Acceptor Complex | > 400 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and for elucidating its fragmentation pathways upon ionization. HRMS provides highly accurate mass measurements, allowing for the calculation of the molecular formula with a high degree of confidence.

Molecular Ion and Isotopic Pattern: The exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) of this compound (C₁₁H₁₃N₃O₅) can be calculated and compared with the experimentally determined value to confirm its elemental composition.

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for aromatic amides include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the formation of a benzoyl cation.

McLafferty Rearrangement: If a γ-hydrogen is present in the N-alkyl group, a rearrangement can occur, leading to the elimination of an alkene.

Cleavage of the Amide Bond: Scission of the C-N bond can result in the formation of the 3,5-dinitrobenzoyl cation.

Loss of Nitro Groups: Sequential loss of NO₂ or NO groups is a characteristic fragmentation pattern for nitroaromatic compounds.

A plausible fragmentation pathway for this compound would likely involve the initial formation of the molecular ion, followed by fragmentation of the butyl chain and/or cleavage of the amide bond. The presence of the nitro groups significantly influences the fragmentation pattern.

The following table outlines some of the potential key fragment ions and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.

| Ion | Proposed Structure |

| [M]⁺˙ | C₁₁H₁₃N₃O₅⁺˙ |

| [M - C₄H₉]⁺ | C₇H₄N₃O₅⁺ |

| [C₇H₃N₂O₄]⁺ | 3,5-dinitrobenzoyl cation |

| [C₇H₃O]⁺ | Benzoyl cation after loss of NO₂ |

| [C₄H₁₀N]⁺ | Butylaminium cation |

Chemical Reactivity and Mechanistic Investigations of N Butyl 3,5 Dinitrobenzamide

Mechanistic Pathways of Nucleophilic Acyl Substitution Involving the Amide Moiety

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides like N-butyl-3,5-dinitrobenzamide. This reaction involves the replacement of a leaving group attached to the acyl carbon by a nucleophile. The generally accepted mechanism for this transformation is a two-step addition-elimination process. masterorganicchemistry.com

Mechanism:

Nucleophilic Addition: The reaction commences with the attack of a nucleophile on the electrophilic carbonyl carbon of the amide. This attack breaks the carbon-oxygen π bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: In the second step, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π bond, and in the process, the leaving group is expelled. masterorganicchemistry.com For an amide, the leaving group would be the n-butylamide anion (CH₃CH₂CH₂CH₂NH⁻), which is a relatively poor leaving group due to its basicity.

Kinetics of Intermediate Complex Formation and Decomposition in Related Systems

Nucleophile Strength: A stronger nucleophile will attack the carbonyl carbon more rapidly, increasing the rate of formation of the tetrahedral intermediate.

Stability of the Intermediate: The stability of the tetrahedral intermediate influences the energy landscape of the reaction. Electron-withdrawing groups on the acyl compound can stabilize the negative charge on the oxygen atom in the intermediate.

Leaving Group Ability: The rate of decomposition of the intermediate to form the product is dependent on the ability of the leaving group to depart. Better leaving groups are weaker bases. For amides, the nitrogen-containing group is a relatively poor leaving group, which is why amides are less reactive compared to acid chlorides or anhydrides. uomustansiriyah.edu.iq

The two nitro groups in this compound are expected to significantly influence the reaction kinetics by increasing the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack.

Influence of Electron-Withdrawing Nitro Groups on Aromatic Reactivity and Substitution Patterns

The two nitro (NO₂) groups on the aromatic ring are powerful electron-withdrawing groups. nih.govnih.gov This property arises from both inductive effects (due to the high electronegativity of nitrogen and oxygen) and resonance effects, where the nitro group delocalizes electron density from the benzene (B151609) ring. nih.govquora.com

This strong electron-withdrawing nature has two primary consequences for the reactivity of this compound:

Effect on the Amide Moiety: The nitro groups strongly pull electron density from the entire molecule, including the carbonyl group. This withdrawal of electrons makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This enhances the reactivity of the amide towards nucleophilic acyl substitution compared to an unsubstituted benzamide (B126).

Effect on the Aromatic Ring: The high degree of electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). quora.com Electron density in the ring is substantially reduced, making it less attractive to electrophiles. The nitro groups act as meta-directors for any potential, albeit difficult, electrophilic substitution. Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, where a nucleophile can attack the ring and displace a suitable leaving group (though none are present on this specific ring). The primary influence of the nitro groups in the context of this molecule's typical reactions remains the activation of the acyl carbon. nih.gov

Charge-Transfer Interactions and Electron Acceptor Properties in Related Systems

The electron-deficient nature of the 3,5-dinitrobenzamide (B1662146) moiety makes it a potent electron acceptor, enabling it to form charge-transfer (CT) complexes with electron-donating molecules. A study investigating the CT interaction between this compound and the electron donor polymer poly(9-vinylcarbazole) (PVK) highlights this property.

In these complexes, the electron-rich donor molecule and the electron-poor acceptor molecule stack alternately, allowing for a partial transfer of electron density. nih.gov Research shows that the complexation equilibrium constant for the PVK and this compound system is larger than that for PVK and N-butyl-3-nitrobenzamide, indicating a stronger interaction due to the presence of the second nitro group. This enhanced electron-accepting capability makes dinitro derivatives more effective in certain materials science applications.

Detailed measurements using single-molecule force spectroscopy quantified the strength of these interactions. The average force required to desorb a PVK chain from a substrate modified with the 3,5-dinitrobenzamido (DBA) group was found to be significantly higher than from a substrate modified with a single nitro group.

| Parameter | Carbazolyl-DBA (3,5-Dinitro) System | Carbazolyl-NBA (3-Nitro) System | Reference |

|---|---|---|---|

| Average Desorption Force | 28 pN | 18 pN | dtic.mil |

| Apparent Interaction Energy | 14 kJ/mol | 8 kJ/mol | dtic.mil |

This data clearly demonstrates the superior electron acceptor properties of the 3,5-dinitrobenzamide system, which is attributed to the cumulative electron-withdrawing effect of the two nitro groups. dtic.mil

Redox Chemistry of the Nitroaromatic Moiety and its Derivatives

The nitroaromatic moiety is redox-active and can undergo reduction under various chemical or biological conditions. The reduction of a nitro group (ArNO₂) is a stepwise process, typically involving the transfer of electrons to form various intermediates. nih.gov

The general pathway for the reduction of a nitroaromatic compound is as follows:

One-electron reduction: The nitro group accepts a single electron to form a nitro anion radical (ArNO₂⁻•). The one-electron reduction potential is a key parameter that predicts the thermodynamic favorability of this initial step. dtic.mil Dinitroaromatic compounds generally have more positive reduction potentials than mononitro compounds, making them easier to reduce. dtic.mil

Further reduction: The nitro anion radical can be further reduced to a nitroso (ArNO) species, which is a powerful oxidant itself. nih.gov

Hydroxylamine (B1172632) formation: Subsequent reduction of the nitroso group yields a hydroxylamine derivative (ArNHOH).

Final reduction to amine: The final step is the reduction of the hydroxylamine to the corresponding amino group (ArNH₂).

These reduction processes can be carried out by chemical reagents or mediated by enzymes, such as nitroreductases, using biological reducing agents like NADH or NADPH. nih.gov The intermediates formed during this cascade, particularly the nitroso and hydroxylamine species, are often highly reactive and can interact with cellular biomolecules. nih.gov This redox activity is a fundamental aspect of the chemistry of nitroaromatic compounds.

Computational and Theoretical Investigations of N Butyl 3,5 Dinitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For N-butyl-3,5-dinitrobenzamide, DFT calculations can elucidate its geometry, electronic characteristics, and spectroscopic signatures.

Detailed computational studies providing specific optimized bond lengths, bond angles, and dihedral angles for this compound are not extensively available in the reviewed literature. However, geometry optimization through DFT would be the initial step in any theoretical analysis. This process would identify the most stable three-dimensional arrangement of the atoms, considering the steric and electronic effects of the n-butyl group and the two nitro groups on the benzamide (B126) scaffold. Conformational analysis would further explore the different spatial orientations of the flexible n-butyl chain and the rotation around the amide bond to identify the global and local energy minima on the potential energy surface.

The electronic properties of this compound are significantly influenced by the presence of two strongly electron-withdrawing nitro groups. These groups enhance the electron-accepting capability of the molecule. This characteristic is crucial for its use in applications such as charge-transfer complexes.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and polarizability.

A study on the charge-transfer interactions between poly(9-vinylcarbazole) (PVK) and this compound highlighted the importance of the frontier molecular orbitals. acs.orgacs.org The stronger interaction observed for the dinitro derivative compared to its mononitro counterpart was explained by the influence of the substituent groups on the frontier molecular orbital energies. acs.orgacs.org The dual nitro groups in this compound lower the energy of the LUMO, making it a better electron acceptor.

While specific energy values for this compound were not detailed in the primary sources, a conceptual understanding can be derived from related compounds. For instance, in a study of a similar compound, 3,5-dinitrobenzoic acid complexed with benzamide derivatives, the HOMO-LUMO gap was found to be low, indicating the possibility of intramolecular charge transfer.

Table 1: Conceptual Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Description | Expected Energy Level | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups | Lower tendency to donate electrons |

| LUMO | Lowest Unoccupied Molecular Orbital | Significantly lowered by the two nitro groups | Strong electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Expected to be relatively small | Indicates higher polarizability and potential for charge-transfer interactions |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. For this compound, the MEP would be expected to show regions of negative potential (in red/yellow) concentrated around the highly electronegative oxygen atoms of the nitro and amide groups. These areas would be susceptible to electrophilic attack. Conversely, regions of positive potential (in blue) would be located around the hydrogen atoms, particularly the amide N-H, indicating sites for potential nucleophilic interaction.

While experimental NMR data for this compound exists, specific DFT-based predictions of its spectroscopic properties were not found in the available literature. Theoretical calculations would allow for the prediction of vibrational (infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these calculated spectra with experimental data is a standard method for validating the accuracy of the computational model and aiding in the assignment of experimental signals.

The nitro groups on the aromatic ring of this compound are strong deactivating and meta-directing groups for electrophilic aromatic substitution (EAS) reactions. DFT calculations can be employed to model the regioselectivity of such reactions. By calculating the energies of the possible intermediates (sigma complexes) for ortho, meta, and para attack by an electrophile, the preferred reaction pathway can be determined. For this compound, the calculations would be expected to confirm that electrophilic attack is directed to the positions meta to the two nitro groups (i.e., the C2, C4, and C6 positions, with C2 being the most likely if considering the amide group's influence). Electrostatic potential surfaces derived from DFT can also validate the meta-directing nature of the nitro groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

No specific molecular dynamics (MD) simulation studies were identified for this compound in the searched literature. MD simulations could provide valuable insights into the dynamic behavior of this molecule, both in isolation and in condensed phases. Such simulations would model the movements of atoms over time, offering a picture of the molecule's flexibility, conformational changes, and interactions with surrounding molecules (e.g., solvent or other solutes). This would be particularly useful for understanding its behavior in solution and its interactions in material science applications, such as its complexation with polymers.

Hyperpolarizability Analysis for Assessment of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly using Density Functional Theory (DFT), is a standard method for determining the NLO properties of organic molecules. worldscientific.com Such studies involve optimizing the molecular geometry and then calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to evaluate the NLO response. nih.govscirp.org The magnitude of the first-order hyperpolarizability (β) is a critical factor in determining a molecule's potential for second-harmonic generation (SHG) and other NLO applications. researchgate.net

For organic molecules, a significant NLO response is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In the case of this compound, the benzoyl group acts as a π-conjugated bridge. The two nitro groups (NO₂) are strong electron-withdrawing groups, while the N-butylamide group can act as an electron-donating group. This donor-π-acceptor (D-π-A) type structure is a well-known motif for enhancing NLO properties. The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system is a key mechanism for generating large hyperpolarizability values.

Theoretical studies on a series of benzamide derivatives of 3,5-dinitrobenzoic acid have been performed using DFT with the B3LYP functional and a 6-311+G(d,p) basis set. worldscientific.com These calculations revealed that such molecules are promising candidates for future NLO materials. worldscientific.com The investigations showed that a low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of potential intramolecular charge transfer, a key factor for NLO activity. worldscientific.com

While specific values for this compound are not published, the first-order hyperpolarizability for related 3,5-dinitrobenzoic acid benzamide derivatives has been calculated to be in the range of 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu. worldscientific.com This range suggests that compounds in this family possess significant NLO properties. worldscientific.com The variation in hyperpolarizability within this class of molecules is influenced by the specific nature of the substituent on the amide nitrogen.

Table 1: Calculated First-Order Hyperpolarizability of Related 3,5-Dinitrobenzoic Acid Benzamide Derivatives

| Molecular System | Computational Method | Basis Set | First-Order Hyperpolarizability (β) Range (x 10⁻³⁰ esu) |

| 3,5-Dinitrobenzoic Acid Benzamide Derivatives | DFT/B3LYP | 6-311+G(d,p) | 3.479 – 12.843 |

Source: International Journal of Computational Materials Science and Engineering. worldscientific.com

It is important to note that the values in the table above are for a series of related benzamide derivatives and not for this compound itself. However, based on these findings, it is reasonable to hypothesize that this compound would also exhibit significant hyperpolarizability and NLO properties, warranting direct computational and experimental investigation to quantify its specific capabilities as an NLO material.

Applications in Advanced Chemical and Materials Science Research Non Clinical

Role as a Synthetic Intermediate and Building Block in Complex Organic Molecule Synthesis

N-butyl-3,5-dinitrobenzamide belongs to the dinitrobenzamide class of compounds, which serve as crucial intermediates in the synthesis of more complex molecules. The presence of the nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic substitution, while the amide functionality can be involved in various coupling reactions.

Research has demonstrated the utility of the 3,5-dinitrobenzamide (B1662146) scaffold in the development of novel therapeutic agents. For instance, a diverse library of amides derived from 3,5-dinitrobenzoic acid has been synthesized to explore their antimycobacterial potential. nih.gov These synthetic efforts often involve nucleophilic addition/elimination, SN2, and Mitsunobu reactions to introduce various linear and cyclic amine moieties. nih.gov The resulting complex molecules have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting potencies comparable to the frontline drug isoniazid. nih.gov

Furthermore, the dinitrobenzamide core has been linked to other heterocyclic structures, such as thiazolidin-4-one, to create hybrid molecules with enhanced biological activity. benthamdirect.com The synthesis of these derivatives often employs one-pot three-component condensation reactions. benthamdirect.com The versatility of the dinitrobenzamide moiety as a building block is evident in its ability to be incorporated into a wide range of molecular architectures, facilitating the exploration of structure-activity relationships. rsc.org The reduction of the nitro groups to amines also presents a pathway to a different class of derivatives with altered chemical properties and potential applications. acs.org

Development of Functional Materials and Components

The unique electronic and structural characteristics of this compound and related compounds make them attractive candidates for the development of advanced functional materials.

While specific research on this compound's interaction with poly(9-vinylcarbazole) (PVK) is not extensively documented, studies on the broader 3,5-dinitrobenzamido (DBA) group provide significant insights into its potential for optoelectronic applications. Charge-transfer (CT) interactions between electron-donating polymers like PVK and electron-accepting molecules are fundamental to the properties of many organic electronic devices.

The DBA group, due to its electron-withdrawing nitro groups, acts as a strong electron acceptor. When brought into proximity with an electron donor like the carbazole (B46965) units in PVK, a charge-transfer complex can be formed. These interactions can be studied by observing changes in the electronic absorption spectra of mixtures of the donor and acceptor molecules. The formation of a CT complex often results in the appearance of a new, broad absorption band at longer wavelengths than the absorption bands of the individual components.

The strength of these CT interactions can influence the physical properties of polymer blends and multilayer films, which is crucial for the performance of organic light-emitting diodes (OLEDs), photovoltaic cells, and photorefractive materials. The formation of intermolecular CT complexes can affect charge generation, transport, and recombination processes within these devices. While detailed studies on this compound are needed, the established principles of CT interactions involving the 3,5-dinitrobenzamido moiety suggest its potential utility in this field.

Currently, there is limited specific information available in the scientific literature regarding the use of this compound as a precursor for thin film deposition. Thin film deposition techniques, such as chemical vapor deposition (CVD) and physical vapor deposition (PVD), are employed to create thin layers of material on a substrate, with applications ranging from electronics to coatings. The choice of precursor is critical and depends on factors like volatility, thermal stability, and reactivity. While this compound possesses organic functional groups that could potentially be tailored for specific deposition processes, further research is required to establish its suitability as a precursor for functional thin films.

The design and synthesis of crystalline materials with specific structures and properties, known as crystal engineering, heavily relies on understanding and controlling intermolecular interactions. The this compound molecule contains several functional groups capable of forming non-covalent interactions, such as hydrogen bonds (N-H---O, C-H---O), π-π stacking, and dipole-dipole interactions. These interactions can be utilized to guide the self-assembly of molecules into predictable supramolecular architectures.

The amide group in this compound can form strong N-H---O hydrogen bonds, leading to the formation of chains or dimeric motifs. mdpi.com The electron-deficient dinitrophenyl ring can participate in π-π stacking interactions with electron-rich aromatic systems or in charge-transfer interactions. The interplay of these various non-covalent forces can be harnessed to construct intricate and functional supramolecular assemblies. While specific crystal engineering studies on this compound are not widely reported, the principles established with analogous compounds suggest a rich potential for this molecule in the design of novel solid-state materials.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit significant NLO properties.

The this compound molecule possesses strong electron-withdrawing nitro groups attached to a benzene (B151609) ring. This feature is a common motif in the design of NLO chromophores. The presence of these nitro groups can lead to a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical studies on related nitro-substituted compounds have shown that the nitro group's strong electron-attracting character can significantly enhance NLO properties. nih.govresearchgate.net

While experimental data on the NLO properties of this compound are scarce, research on nitropeptides has demonstrated that the incorporation of nitroaromatic moieties can lead to nonlocal nonlinear optical effects, such as spatial self-phase modulation. rsc.org The investigation of this compound and its derivatives could reveal promising NLO characteristics, making it a candidate for further study in the field of photonics and optoelectronics.

Research into Agrochemical and Biological Tool Development (Focus on Mechanistic Insights)

The dinitrobenzamide scaffold has been a subject of investigation in the development of new agrochemicals and as a tool for studying biological processes, primarily due to the biological activity of the nitroaromatic group.

In the context of agrochemicals, dinitroaniline herbicides are a well-established class of compounds that act by inhibiting microtubule formation in plants. frontiersin.org While this compound is not a dinitroaniline, the presence of the dinitrophenyl group suggests potential for herbicidal activity. Mechanistic studies of herbicides are crucial for understanding their mode of action, overcoming resistance, and designing more effective and selective compounds. nih.govnih.gov Research in this area would focus on how this compound or its metabolites interact with specific biological targets in weeds.

In the realm of biological tool development, derivatives of 3,5-dinitrobenzamide have shown significant promise as antimicrobial agents. Studies have explored a range of esters and amides derived from 3,5-dinitrobenzoic acid for their antifungal activity against various Candida species. researchgate.net Mechanistic investigations revealed that the most potent compounds likely act by disrupting the fungal cell membrane and may have multiple cellular targets, including ergosterol (B1671047) synthesis. researchgate.net

Similarly, N-alkyl-3,5-dinitrobenzamides have been synthesized and evaluated as antimycobacterial agents. nih.gov These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. nih.govnih.gov Docking studies and pharmacophore modeling have been employed to understand the potential interactions of these dinitrobenzamide derivatives with the DprE1 enzyme, providing insights into their mechanism of action at a molecular level. benthamdirect.com The structure-activity relationship studies indicate that the lipophilicity of the N-alkyl chain plays a significant role in the antimycobacterial activity. nih.gov

Table of Research Findings on Dinitrobenzamide Derivatives

| Derivative Class | Research Area | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| N-alkyl-3,5-dinitrobenzamides | Antimycobacterial Agents | Activity is dependent on the length of the N-alkyl chain, with intermediate lipophilicity being optimal. Some derivatives show activity comparable to isoniazid. nih.govnih.gov | Inhibition of the DprE1 enzyme. benthamdirect.comnih.gov |

| 3,5-Dinitrobenzoate (B1224709) Esters and Amides | Antifungal Agents | Short-chain alkyl esters exhibit the most potent activity against Candida species. researchgate.net | Disruption of the fungal cell membrane and potential multitarget effects, including interference with ergosterol synthesis. researchgate.net |

| Thiazolidin-4-one linked 3,5-dinitrobenzamides | Antitubercular Agents | Hybrid molecules show significant activity against M. tuberculosis. benthamdirect.com | Hydrophobic and hydrogen bond interactions with the DprE1 enzyme. benthamdirect.com |

Exploration of Molecular Scaffolds for Enzyme Inhibition Studies (e.g., DprE1 inhibitors)

The this compound structure is part of a broader class of 3,5-dinitrobenzamide derivatives that serve as a crucial molecular scaffold in the development of enzyme inhibitors, particularly for decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). researchgate.netnih.govmdpi.com DprE1 is an essential enzyme in Mycobacterium tuberculosis (Mtb), playing a vital role in the synthesis of the mycobacterial cell wall. researchgate.netresearchgate.net The 3,5-dinitrobenzamide core is a key feature of this class of inhibitors, which are structurally related to and can be seen as a simplification of known DprE1 inhibitors like benzothiazinones (BTZs) and other nitrobenzamides such as DNB1. researchgate.netrsc.orgnih.gov

Research has focused on synthesizing diverse libraries of these compounds by starting with 3,5-dinitrobenzoic acid and adding various linear or cyclic amine groups to create a range of amides. researchgate.netresearchgate.netfrontiersin.org These studies explore the structure-activity relationship (SAR), analyzing how modifications to the scaffold, such as the length of the N-alkyl chain or the addition of terminal aromatic groups, affect antimycobacterial potency. researchgate.netfrontiersin.org For instance, N-alkyl-3,5-dinitrobenzamides with intermediate lipophilicity, such as those with six or twelve-carbon alkyl chains, have demonstrated significant activity against Mtb H37Rv, with minimum inhibitory concentrations (MIC) as low as 16 ng/mL, comparable to the frontline drug isoniazid. rsc.org

The proposed mechanism for these covalent inhibitors involves the aromatic nitro group. researchgate.net This group is reduced by the FAD cofactor within the DprE1 enzyme to form a nitroso moiety. Subsequently, a nearby cysteine residue, Cys387, attacks this nitroso group, forming a permanent covalent bond that inhibits the enzyme. researchgate.net Computational docking studies have reinforced the hypothesis that DprE1 is the target, showing that the most active 3,5-dinitrobenzamide derivatives fit well within the enzyme's binding pocket in a manner similar to other known DprE1 inhibitors. researchgate.netrsc.org

Table 1: Antimycobacterial Activity of Select 3,5-Dinitrobenzamide Derivatives

| Compound ID | Modification | Target/Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| c2, d1, d2 | Varied Linker and Terminal Aromatic Group | Mycobacterium tuberculosis H37Rv | 0.031 µg/mL | researchgate.net |

| N-hexyl-3,5-dinitrobenzamide | C6 N-alkyl chain | Mycobacterium tuberculosis | 16 ng/mL | rsc.org |

| N-dodecyl-3,5-dinitrobenzamide | C12 N-alkyl chain | Mycobacterium tuberculosis | 16 ng/mL | rsc.org |

In Silico Molecular Docking and Modeling of Biological Target Interactions (e.g., antifungal mechanisms)

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the potential biological interactions of compounds based on the this compound scaffold, particularly in the context of antifungal research. researchgate.netnih.gov While specific studies on the N-butyl derivative are not detailed, extensive computational modeling on closely related 3,5-dinitrobenzoate esters provides significant insight into the likely antifungal mechanisms. researchgate.netnih.gov These studies suggest that the 3,5-dinitrobenzoyl moiety acts via a multi-target mechanism against fungal pathogens like Candida albicans. researchgate.netnih.gov

Molecular docking simulations have been used to predict the binding of these compounds to various essential fungal enzymes. researchgate.net For ethyl 3,5-dinitrobenzoate, a close structural analog, modeling revealed potential interactions with multiple proteins involved in critical cellular processes. researchgate.net A primary pathway identified is the interference with ergosterol biosynthesis, a crucial component of the fungal cell membrane. researchgate.net Docking studies predicted that the compound could bind to several enzymes in this pathway, including ERG1, ERG7, ERG12, and ERG20. researchgate.net

Beyond ergosterol synthesis, other potential targets identified through in silico modeling include the ammonium (B1175870) permease MEP2 and the heat shock protein 90 (HSP90), both of which are vital for fungal survival and virulence. researchgate.net The computational approach calculates the predicted free energies of binding (ΔG) to rank potential targets and understand the stability of the ligand-protein complex. researchgate.net Molecular dynamics simulations are then often employed to confirm the stability of these interactions over time in a simulated physiological environment. nih.gov This computational analysis helps to prioritize experimental studies and provides a molecular basis for the observed antifungal activity. researchgate.netnih.gov

Table 2: Predicted Binding Affinities of Ethyl 3,5-Dinitrobenzoate to Fungal Targets

| Fungal Target Protein | Function | Predicted ΔG of Binding (kcal/mol) | Reference |

|---|---|---|---|

| MEP2 | Ammonium Permease | -7.2 | researchgate.net |

| HSP90 | Heat Shock Protein | -7.1 | researchgate.net |

| ERG20 | Farnesyl Pyrophosphate Synthetase | -6.8 | researchgate.net |

| ERG1 | Squalene Epoxidase | -6.7 | researchgate.net |

| ERG12 | Mevalonate Kinase | -6.5 | researchgate.net |

| ERG7 | Lanosterol Synthase | -6.4 | researchgate.net |

In Vitro Mechanistic Studies on Cellular Processes (e.g., interference with fungal cell membranes)

In vitro studies on derivatives of 3,5-dinitrobenzoic acid have provided experimental evidence for their antifungal mechanisms, particularly their ability to interfere with fungal cellular processes. researchgate.net Research involving a collection of twenty esters and amides derived from 3,5-dinitrobenzoic acid demonstrated that these compounds possess significant antifungal activity against various Candida species. researchgate.net

Mechanistic investigations focused on the most potent derivatives, such as ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate, revealed that their mechanism of action involves disruption of the fungal cell membrane. researchgate.net The integrity of the fungal cell membrane is heavily dependent on ergosterol, and interference with its synthesis or structure can lead to increased permeability and cell death. researchgate.net The fungicidal activity of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against pathogenic strains. researchgate.net

For example, ethyl 3,5-dinitrobenzoate was found to be the most potent derivative tested, exhibiting significant activity against Candida albicans, Candida krusei, and Candida tropicalis. researchgate.net The findings from these ester derivatives strongly suggest that the 3,5-dinitrobenzoyl scaffold is key to the observed bioactivity. researchgate.net Another study focusing on methyl 3,5-dinitrobenzoate also supported a multi-target mechanism that impacts different cellular processes, with in vitro tests corroborating the involvement of pathways related to ergosterol and cell wall integrity. nih.gov These experimental results align with the predictions from in silico models, confirming that interference with the fungal cell membrane is a primary mechanism of antifungal action for this class of compounds. researchgate.net

Table 3: In Vitro Antifungal Activity of Ethyl 3,5-Dinitrobenzoate

| Fungal Strain | Activity (MIC) | Reference |

|---|---|---|

| Candida albicans | 125 µg/mL (0.52 mM) | researchgate.net |

| Candida krusei | 100 µg/mL (0.42 mM) | researchgate.net |

| Candida tropicalis | 500 µg/mL (2.08 mM) | researchgate.net |

Advanced Analytical Methodologies for Research and Quantification of N Butyl 3,5 Dinitrobenzamide

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) Developed for Research Applications

Chromatographic methods are fundamental for the separation and analysis of N-butyl-3,5-dinitrobenzamide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved on a C18 reversed-phase column. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water, sometimes with a modifier like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov Detection is commonly performed using a UV detector, as the dinitroaromatic structure of the molecule absorbs strongly in the UV region. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of the compound, or if the compound itself shows sufficient volatility, GC-MS provides excellent separation efficiency and definitive identification. thermofisher.com The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a TG-5-SilMS). thermofisher.com The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, allowing for unambiguous identification and quantification.

Table 1: Typical Chromatographic Parameters for this compound Analysis

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | C18 reversed-phase (e.g., 5 µm, 4.6x250 mm) nih.gov | Capillary column (e.g., TG-5-SilMS, 60 m x 0.25 mm) thermofisher.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient nih.gov | Helium |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Injection Volume | 10 - 20 µL nih.gov | 1 - 2 µL (split/splitless) |

| Oven Temperature | N/A (Isocratic or Gradient Elution) | Temperature programmed (e.g., 60°C to 300°C) thermofisher.com |

| Ionization Mode | N/A | Electron Ionization (EI) |

| Analysis Mode | N/A | Selected Ion Monitoring (SIM) or Full Scan |

Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, offers a straightforward and cost-effective method for the quantitative analysis of this compound in research settings. grafiati.com This technique is based on the principle that molecules absorb light at specific wavelengths.

The this compound molecule contains significant chromophores—the benzene (B151609) ring and the two nitro groups—which form a conjugated π-system. libretexts.org This extended conjugation allows the molecule to absorb light in the UV region of the electromagnetic spectrum. libretexts.orglibretexts.org The analysis involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax).

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org This linear relationship allows for the creation of a calibration curve from standards of known concentrations, which can then be used to determine the concentration of the compound in unknown samples. libretexts.org

Table 2: Key Parameters for Spectrophotometric Quantification

| Parameter | Description |

|---|---|

| Instrument | UV-Vis Spectrophotometer |

| Wavelength (λmax) | The specific wavelength at which the compound exhibits maximum absorbance, determined by scanning a solution of the compound across the UV spectrum. |

| Solvent | A solvent that dissolves the compound but does not absorb at the analytical wavelength (e.g., ethanol, acetonitrile). |

| Calibration Curve | A plot of absorbance vs. concentration for a series of standard solutions. |

| Molar Absorptivity (ε) | A constant that is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined from the slope of the calibration curve. |

Electrochemical Methods for Characterization and Reactivity Studies

Electrochemical methods are powerful tools for investigating the redox properties and reactivity of electroactive compounds like this compound. Cyclic Voltammetry (CV) is a particularly valuable technique for characterizing the compound's electron transfer processes. sciepub.comsciepub.com

The presence of two electron-withdrawing nitro groups makes the aromatic ring of this compound susceptible to reduction. In a typical CV experiment, the potential applied to a working electrode immersed in a solution of the compound is scanned, and the resulting current is measured. researchgate.net

For related nitrobenzamides, studies have shown that the electrochemical reduction occurs in two distinct cathodic steps. researchgate.net The first step is a one-electron transfer to form a relatively stable anion radical. researchgate.net The second step involves the further reduction to a dianion. The potentials at which these reductions occur provide valuable information about the compound's electronic structure and reactivity. By analyzing the shape of the cyclic voltammogram and the positions of the reduction peaks, researchers can determine thermodynamic and kinetic parameters of the electron transfer reactions. researchgate.net

Table 3: Typical Experimental Parameters for Cyclic Voltammetry

| Parameter | Description |

|---|---|

| Instrument | Potentiostat |

| Electrode System | Three-electrode setup: Working Electrode (e.g., Glassy Carbon), Reference Electrode (e.g., Ag/AgCl), and Counter Electrode (e.g., Platinum wire). researchgate.net |

| Solvent | Aprotic polar solvent (e.g., N,N-Dimethylformamide - DMF). researchgate.net |

| Supporting Electrolyte | Provides conductivity to the solution (e.g., Tetrabutylammonium tetrafluoroborate (B81430) - Bu4NBF4). researchgate.net |

| Scan Rate (v) | The rate at which the potential is swept (e.g., 0.10 V s⁻¹). researchgate.net |

| Potential Range | The window of potentials scanned, chosen to encompass the reduction events of the nitro groups. |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Directions for N-butyl-3,5-dinitrobenzamide

Academic research specifically focused on this compound is notably limited in publicly accessible scientific literature. While its chemical properties are documented, extensive studies detailing its synthesis, biological activity, or specific applications are not prominent. Its existence is confirmed in chemical databases, but it has not emerged as a major compound of interest in significant research publications.

However, based on the study of closely related 3,5-dinitrobenzamide (B1662146) derivatives, several potential research directions for this compound can be proposed. Research on similar compounds, such as ethyl 3,5-dinitrobenzoate (B1224709), has revealed potent antifungal activity against various Candida species. researchgate.net This suggests a primary avenue for future investigation into this compound could be the systematic evaluation of its antimicrobial properties.

Future research should focus on the following areas:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound for research purposes.

Antifungal and Antimicrobial Screening: A thorough investigation of its efficacy against a wide range of fungal and bacterial pathogens, particularly those of clinical relevance.

Mechanism of Action Studies: Should antimicrobial activity be identified, subsequent studies should aim to elucidate its mechanism of action, which for related compounds involves interference with the fungal cell membrane. researchgate.net

Comparative Analysis: A comparative study against other N-alkyl-3,5-dinitrobenzamide analogues to establish structure-activity relationships (SAR), determining how the butyl group influences biological activity compared to other alkyl chains.

Emerging Research Avenues for Nitrobenzamide Analogues in Advanced Chemical Sciences

The broader class of nitrobenzamide analogues represents a versatile scaffold with significant potential in medicinal and materials chemistry. researchgate.net The strategic placement of the nitro group and substitutions on the benzamide (B126) structure can dramatically influence the molecule's properties and biological activity. mdpi.com

Emerging research is branching into several key areas:

Pharmacological Applications: Nitrobenzamide derivatives are being extensively explored for a variety of therapeutic uses. Their applications are diverse, ranging from anticonvulsant and anti-inflammatory agents to potential treatments for cardiovascular diseases and cancer. The nitro group often acts as a key pharmacophore and its metabolic reduction can be crucial to the compound's mechanism of action. mdpi.com

Anticancer Drug Development: Certain substituted bis-benzamides are being investigated as potential anticancer agents. researchgate.net

Neurokinin-2 Receptor Antagonists: Analogues of N-(3-chlorophenethyl)-4-nitrobenzamide are being studied in the context of neurokinin-2 (NK2) receptor antagonists, which have potential applications in various physiological processes. mdpi.com

Organic Synthesis and Materials Science: Beyond pharmacology, benzamides are recognized as crucial building blocks in organic synthesis for creating molecules with potential therapeutic applications and for the development of novel hybrid materials and polymers. researchgate.netmdpi.com

The future of nitrobenzamide research will likely involve interdisciplinary approaches, combining synthetic chemistry with advanced computational modeling and biological screening to design next-generation compounds with enhanced efficacy and specificity.

Table of Potential Research Areas for Nitrobenzamide Analogues

| Research Area | Specific Focus | Potential Application |

| Medicinal Chemistry | Anticonvulsant Activity | Treatment of epilepsy and seizures |

| Anti-inflammatory Agents | Management of inflammatory disorders | |

| Anticancer Agents | Development of new cancer therapies researchgate.net | |

| Antiarrhythmic Agents | Treatment of cardiac arrhythmias | |

| Antimicrobial Properties | Discovery of new antibiotics and antifungals researchgate.net | |

| Materials Science | Polymer Synthesis | Creation of advanced polymers with unique properties researchgate.net |

| Organic Synthesis | Synthetic Intermediates | Use as building blocks for complex bioactive molecules mdpi.com |

Q & A

Q. What synthetic methodologies are effective for preparing N-butyl-3,5-dinitrobenzamide, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via nitration of N-butyl-3-nitrobenzamide, followed by purification using recrystallization (e.g., ethanol/water mixtures). Purity optimization involves monitoring reaction intermediates via TLC and HPLC. Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating nitro-substituted intermediates. Structural confirmation requires -NMR (δ 8.5–9.0 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm) .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refinement via SHELXL-2018/3 (space group determination, thermal displacement parameters) resolves bond lengths and angles. For example, nitro groups typically exhibit bond lengths of ~1.21 Å (N=O) and ~1.47 Å (C-NO) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify nitro (asymmetric stretch ~1530 cm, symmetric ~1350 cm) and amide groups.

- NMR : -NMR detects alkyl chains (δ 0.8–1.6 ppm for butyl group) and aromatic protons. -NMR confirms carbonyl carbons (~165 ppm).

- MS : High-resolution ESI-MS validates molecular weight (expected [M+H] at m/z 297.1) .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its thermal stability and bioavailability?

- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., acetone, methanol) identifies forms. Phase transitions are studied using hot-stage microscopy (HSM) and differential scanning calorimetry (DSC). For instance, Form I (monoclinic, P21/c) may melt at ~180°C, while Form II (orthorhombic) shows exothermic transitions. Variable-temperature PXRD tracks irreversible transformations to stable forms. Bioavailability studies require solubility assays (e.g., shake-flask method in PBS) correlated with polymorphic solubility differences .

Q. What computational strategies predict the binding specificity of this compound to anti-apoptotic proteins?